molecular formula C10H16N2O2 B8147469 Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate

Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate

Cat. No.: B8147469
M. Wt: 196.25 g/mol
InChI Key: XKYHFSITLFSMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a prop-2-en-1-yl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and prop-2-en-1-yl reagents under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of cyanomethyl bromide and prop-2-en-1-yl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or prop-2-en-1-yl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, organometallic reagents, aprotic solvents.

Major Products Formed:

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-catalyzed reactions and to study the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the optimization of drug-like properties.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting their catalytic activity. The compound can also interact with receptors or ion channels, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

    Tert-butyl N-(cyanomethyl)-N-(prop-2-YN-1-YL)carbamate: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    Tert-butyl N-(cyanomethyl)-N-(but-2-EN-1-YL)carbamate: This compound features a but-2-en-1-yl group instead of a prop-2-en-1-yl group.

    Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)urea: This compound has a urea moiety instead of a carbamate moiety.

Uniqueness: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the cyanomethyl and prop-2-en-1-yl groups allows for diverse chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5H,1,7-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYHFSITLFSMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.